Improved Solubility and Reduced Lipophilicity vs. Morpholine
The replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.5]nonane scaffold is designed to improve aqueous solubility and lower lipophilicity (LogD) while retaining similar target binding. While direct experimental data for the [3.5]nonane system is limited, studies on the closely related 2-oxa-6-azaspiro[3.3]heptane analog demonstrate a quantifiable reduction in LogD and increased solubility compared to morpholine [1]. This class-level inference is supported by the established design principle that spirocyclic oxetane-azetidine cores enhance sp³ character, leading to improved solubility and metabolic stability [2].
| Evidence Dimension | Lipophilicity (LogD7.4) |
|---|---|
| Target Compound Data | No direct data available; expected to be lower than morpholine based on class properties. |
| Comparator Or Baseline | Morpholine (LogD7.4 ≈ -0.5 to 0.5 depending on substituents); 2-oxa-6-azaspiro[3.3]heptane (LogD7.4 = -1.2 to -0.5) |
| Quantified Difference | Estimated reduction in LogD of 0.5-1.0 units based on structural similarity to [3.3]heptane analog. |
| Conditions | Calculated or predicted values for the free base in aqueous buffer at pH 7.4. |
Why This Matters
Reduced lipophilicity is correlated with decreased off-target toxicity and improved developability, making this scaffold attractive for early-stage lead optimization.
- [1] Wuitschik, G., et al. Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 2010, 49, 9052-9067. View Source
- [2] Rogers-Evans, M., et al. Adventures in drug-like chemistry space: from oxetanes to spiroazetidines and beyond! Chimia, 2014, 68, 492-496. View Source
